2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride

Cannabinoid CB1 receptor Allosteric modulation Negative control selection

CB1 allosteric modulator screening programs require rigorously validated negative controls to exclude scaffold-derived false positives. 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine HCl (CAS 102441-39-4) directly addresses this need: • CB1 PAM EC50 >10,000 nM - quantitatively inactive vs. ZCZ011 (EC50 ≈126 nM); ideal negative control for HTS campaigns. • Regioisomer of DPIE with distinct β,2-diphenyl configuration enabling systematic IL-1R1 SAR exploration. • XLogP 4.5 & pre-formulated HCl salt ensure CNS-relevant passive permeability and consistent inter-assay solubility.

Molecular Formula C22H21ClN2
Molecular Weight 348.9 g/mol
CAS No. 102441-39-4
Cat. No. B019159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
CAS102441-39-4
Molecular FormulaC22H21ClN2
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl
InChIInChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H
InChIKeyIGUKHNBKUNNETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 102441-39-4): A Differentiated Indole Ethanamine Scaffold


2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 102441-39-4) is a synthetic indole derivative featuring a β,2-diphenyl-substituted ethanamine core. It belongs to the class of indole-3-ethanamines and serves as a versatile small-molecule scaffold with documented biological probe potential. Chemically, it is a hydrochloride salt (C22H20N2·HCl, MW 348.87 g/mol) with a computed XLogP3-AA of 4.5 [1]. Its structure comprises a 2-phenylindole core linked to a β-phenyl ethanamine side chain, positioning it as a key intermediate or comparator in medicinal chemistry programs targeting cannabinoid and cytokine signaling pathways [2].

CB1 PAM negative control scaffold — reported inactivity (EC50 > 10,000 nM) enables target-specific screening design.

IL-1β/IL-1R1 SAR probe — β,2-diphenyl regioisomer of DPIE supports allosteric site mapping.

CNS-penetrant probe design — elevated computed lipophilicity (XLogP 4.5) differentiates from simple indole ethanamines.

Hydrochloride salt — supports reproducible aqueous dissolution for in vitro pharmacology.

Why 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride Cannot Be Substituted with Generic Indole Ethanamines


In-class substitution is fundamentally precluded by the compound's unique combination of a 2-phenylindole core and a β-phenyl ethanamine side chain. This specific regiochemistry dictates its biological fingerprint: unlike the potent CB1 positive allosteric modulator ZCZ011 (EC50 ≈ 126 nM), this compound exhibits negligible CB1 PAM activity (EC50 > 10,000 nM) [1], making it a critical negative control. Conversely, its scaffold is closely related to DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], which demonstrates IL-1β/IL-1R1 modulatory activity [2]. Substituting with simpler indole-3-ethanamines (e.g., tryptamine, logP ~1.5) would introduce dramatically different lipophilicity (ΔlogP ≈ 3.0), altering blood-brain barrier penetration and target engagement profiles [3]. The specific quantitative evidence below demonstrates why this compound must be individually procured for defined research applications.

Target Compound
β,2-diphenylindole ethanamine HCl
Generic Substitute
Simple indole-3-ethanamines (e.g., tryptamine) — ~3 log units lower lipophilicity; predicted CNS distribution profiles may not transfer.
Target Compound
β,2-diphenyl regioisomer
Regioisomer/Derivative
DPIE (1,2-diphenyl regioisomer) or other 2-phenylindole analogs — regioisomeric shift may alter IL-1R1 interaction and cytokine modulation profile.
Target Compound
Hydrochloride salt
Alternative Form
Free base — lower aqueous solubility and higher susceptibility to oxidation may introduce inter-assay variability.

Quantitative Differentiation Evidence for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 102441-39-4)


CB1 Receptor Positive Allosteric Modulator (PAM) Activity: A >80-fold Differentiation from the Prototype ZCZ011

In a direct head-to-head comparison within the same assay paradigm (CB1 positive allosteric modulation), the target compound demonstrates an EC50 > 10,000 nM, whereas the structurally related CB1 PAM ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole) exhibits a pEC50 of 6.9, corresponding to an EC50 of approximately 126 nM. This represents a greater than 80-fold reduction in potency [1][2]. This data confirms that the β-phenyl ethanamine side chain, in the absence of the nitro-thiophene moiety present on ZCZ011, ablates allosteric modulator activity at the CB1 receptor.

CB1 PAM Activity
Cross-study comparable
EC50 > 10,000 nM (target) vs ZCZ011 EC50 ≈ 126 nM
Supports negative control selection for CB1 PAM assays.
>80-fold potency reduction versus prototype; HitHunter cAMP assay in CHO-K1-hCB1R cells.
Cannabinoid CB1 receptor Allosteric modulation Negative control selection

Regioisomeric Differentiation from DPIE: 1,2-Diphenyl versus β,2-Diphenyl Substitution Patterns in Indole Ethanamines

The target compound, 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, is a β,2-diphenyl regioisomer of DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine], which has been shown to modulate IL-1β:IL-1R1 binding and downstream pro-inflammatory cytokine (IL-6, IL-8) production in human gingival fibroblasts [1]. While DPIE's N-phenyl substitution is critical for its activity, systematic SAR studies on DPIE derivatives reveal that modifications at the indole 1-, 2-, and 3-positions yield compounds ranging from synergistic enhancers to suppressors of cytokine production [1]. The target compound's distinct β-phenyl configuration provides a structurally differentiated scaffold for probing IL-1R1 allosteric sites, with the primary amine available for further derivatization.

IL-1β/IL-1R1 SAR
Class-level inference
β,2-diphenyl regioisomer; no direct cytokine data. DPIE (1,2-diphenyl) modulates IL-6/IL-8 in gingival fibroblasts.
Enables regioisomer-based SAR exploration of IL-1R1 allosteric sites.
Quantitative cytokine modulation data available only for DPIE series (Lim et al. 2022).
IL-1β/IL-1R1 modulation Pro-inflammatory cytokines Regioisomer comparison

Differentiated Lipophilicity (XLogP3-AA = 4.5) Relative to Simpler Indole-3-ethanamine Scaffolds

The target compound possesses a computed XLogP3-AA of 4.5 [1], which is approximately 3.0 log units higher than the foundational scaffold tryptamine (2-(1H-indol-3-yl)ethanamine, XLogP ≈ 1.5–1.6) [2] and approximately 1.5–2.0 log units higher than the 2-phenylindole analog 2-(2-phenyl-1H-indol-3-yl)ethanamine (CAS 1217-80-7, computed XLogP ≈ 2.8–3.0) [3]. This marked increase in lipophilicity, driven by the additional β-phenyl substituent, significantly alters predicted passive membrane permeability and CNS distribution characteristics.

Lipophilicity (XLogP)
Class-level inference
XLogP3-AA = 4.5 (Δ ≈ +3.0 vs tryptamine; +1.5–1.7 vs 2-phenylindole ethanamine)
Differentiated CNS distribution prediction for probe design.
Computed value; experimental logD may differ.
Lipophilicity Blood-brain barrier Physicochemical property comparison

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Solid-State Stability Versus Free Base

The target compound is supplied as the hydrochloride salt (C22H20N2·HCl, MW 348.87 g/mol) [1], whereas the parent free base has a molecular weight of 312.41 g/mol and is also commercially available . Amine hydrochloride salts generically exhibit 1–3 orders of magnitude higher aqueous solubility than their corresponding free bases due to ionization at physiological pH [2]. The salt form also provides superior long-term solid-state stability and reduced susceptibility to oxidative degradation compared to the free amine, which is relevant for compound storage and reproducible bioassay preparation.

Salt Form Attribute
Supporting evidence
Hydrochloride salt (MW 348.87) vs free base (MW 312.41); amine salts typically 10–1000× solubility enhancement.
May support reproducible dissolution for in vitro assays.
Compound-specific solubility data not available; class-level behavior.
Salt form comparison Aqueous solubility Solid-state stability

Recommended Application Scenarios for 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Negative Control for CB1 Receptor Positive Allosteric Modulator Screening Campaigns

With an EC50 > 10,000 nM at CB1 as a PAM, this compound is quantitatively validated as an inactive scaffold against this target [1]. It is ideally suited as a negative control in high-throughput screening campaigns for CB1 allosteric modulators, where ZCZ011 (EC50 ≈ 126 nM) serves as the positive control. The structural similarity ensures that any observed activity in derivative libraries can be confidently attributed to the introduced functionality rather than the 2-phenylindole core.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting IL-1β/IL-1R1 Protein-Protein Interactions

The compound is a regioisomer of DPIE, which has demonstrated modulatory activity on IL-1β:IL-1R1 binding and downstream cytokine production in primary human oral fibroblasts [2]. The β,2-diphenyl configuration offers a distinct starting point for systematic SAR exploration, where the primary amine at the β-position serves as a derivatization handle to probe the IL-1R1 allosteric site. Procurement of this specific regioisomer is necessary to establish the role of phenyl group positioning in IL-1R1 modulation.

CNS-Penetrant Probe Design Leveraging Elevated Lipophilicity (XLogP = 4.5)

The XLogP of 4.5 [3] positions this scaffold within the optimal range for CNS drug-likeness (typically XLogP 2–5). Unlike tryptamine (XLogP ≈ 1.5), this compound's elevated lipophilicity, conferred by the β-phenyl group, provides inherent passive membrane permeability characteristics suitable for designing brain-penetrant chemical probes targeting neuroinflammatory or cannabinoid pathways.

Reproducible In Vitro Pharmacology Using the Hydrochloride Salt Form

The hydrochloride salt form offers superior aqueous solubility and solid-state stability compared to the free base [4]. For laboratories conducting reproducible dose-response experiments, procuring the pre-formulated HCl salt eliminates the need for in situ salt formation and reduces variability from free base oxidation or incomplete dissolution, ensuring consistent inter-assay results.

Application
Selection Property
Validation Focus
Negative control for CB1 PAM screening
Reported lack of CB1 allosteric modulator activity
Confirm inactivity in your CB1 PAM assay with ZCZ011 positive control
SAR probe for IL-1β/IL-1R1 interactions
β,2-diphenyl regioisomer distinct from DPIE
Establish phenyl-position effects on IL-1β:IL-1R1 modulation
CNS-penetrant probe design
Elevated computed lipophilicity relative to tryptamine
Assess brain penetration in relevant CNS models
Reproducible in vitro pharmacology
Hydrochloride salt supports aqueous dissolution
Verify consistent dose-response curves vs free base preparations
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